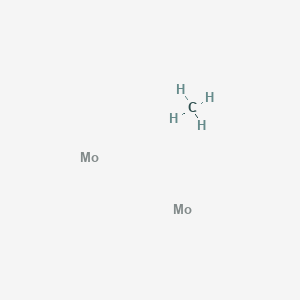

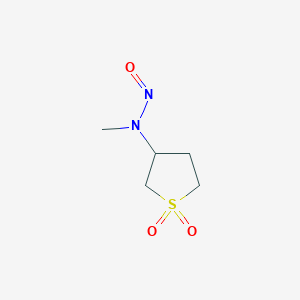

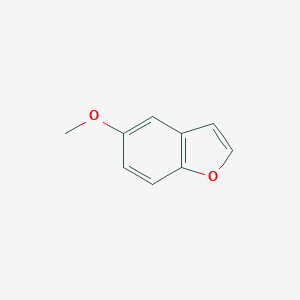

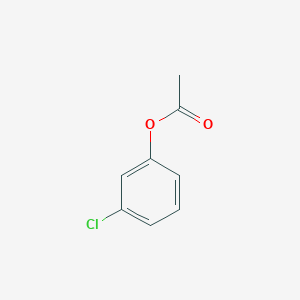

![molecular formula C7H5N3O2 B076667 7-ニトロ-1H-ベンゾ[d]イミダゾール CAS No. 10597-52-1](/img/structure/B76667.png)

7-ニトロ-1H-ベンゾ[d]イミダゾール

説明

4-Nitro-1H-benzimidazole is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Nitro-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん剤

7-ニトロ-1H-ベンゾ[d]イミダゾールを含むベンゾイミダゾール誘導体は、潜在的な抗がん剤として合成され、評価されてきました . それらは、DNA複製において重要な役割を果たす酵素であるヒトトポイソメラーゼIを標的とします . これにより、それらは新しい抗がん剤の開発のための有望な候補となります。

抗菌剤

ベンゾイミダゾールアナログは、さまざまな酵素に対して強力な阻害効果を示しており、それらを効果的な抗菌剤にしています . それらの広範囲な抗菌活性は、さまざまな細菌および真菌感染症の治療に使用できます .

抗寄生虫剤

ベンゾイミダゾールコアは、多くの抗寄生虫薬に見られる共通の特徴です . これらの化合物は、寄生虫のエネルギー代謝を阻害し、それらを死滅させ、宿主生物から排除させる可能性があります .

抗ウイルス剤

ベンゾイミダゾールは、抗ウイルス薬の開発にも使用されてきました . それらはさまざまなウイルスの複製を阻害することができ、ウイルス感染症の潜在的な治療法を提供します .

抗糖尿病剤

一部のベンゾイミダゾール誘導体は、抗糖尿病活性を示すことがわかりました . それらは血糖値を調節することができ、糖尿病の治療のための潜在的な候補となります

作用機序

Target of Action

The primary targets of 7-nitro-1H-benzo[d]imidazole are diverse, reflecting the compound’s broad range of biological activities. For instance, it has been found to target human topoisomerase I , a crucial enzyme involved in DNA replication and transcription. It also targets PqsR, a receptor involved in AQ signal reception .

Mode of Action

The compound interacts with its targets in various ways. For instance, it can block AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes . This interaction results in changes at the molecular level, which can have significant downstream effects.

Biochemical Pathways

The affected pathways depend on the specific target of the compound. For example, when targeting human topoisomerase I, the compound can interfere with the enzyme’s ability to alter DNA supercoiling, which is crucial for DNA replication and transcription . When targeting PqsR, the compound can disrupt the AQ signaling pathway, reducing the transcription of certain genes .

Pharmacokinetics

Like other imidazole derivatives, it is likely to be highly soluble in water and other polar solvents , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary. For instance, one study found that a lead compound similar to 7-nitro-1H-benzo[d]imidazole could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain catalysts and conditions can optimize the synthetic efficiency of imidazole derivatives . .

特性

IUPAC Name |

4-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMFSBXFBFELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147449 | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10597-52-1 | |

| Record name | 4-Nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

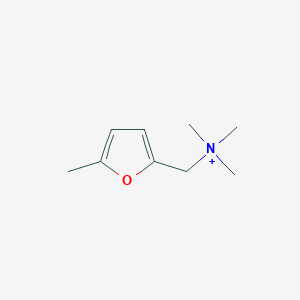

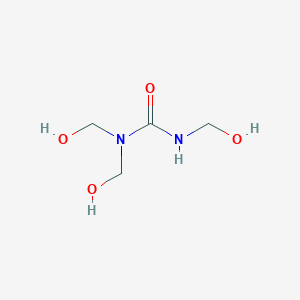

![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)